Thalidomide-5-NH-PEG3-NH2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H29ClN4O7 |

|---|---|

Molecular Weight |

484.9 g/mol |

IUPAC Name |

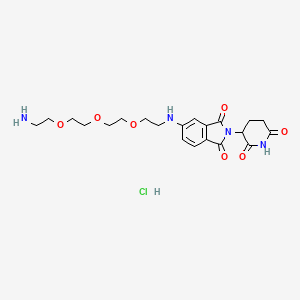

5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C21H28N4O7.ClH/c22-5-7-30-9-11-32-12-10-31-8-6-23-14-1-2-15-16(13-14)21(29)25(20(15)28)17-3-4-18(26)24-19(17)27;/h1-2,13,17,23H,3-12,22H2,(H,24,26,27);1H |

InChI Key |

VCNANDVZHBZWEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Thalidomide-5-NH-PEG3-NH2 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Thalidomide-5-NH-PEG3-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its function, the underlying biological pathways, quantitative data from representative studies, and detailed experimental protocols for its characterization and application.

Introduction: Hijacking the Ubiquitin-Proteasome System

This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in an amine group (-NH2). This terminal amine group is a key functional handle for covalently attaching a ligand that binds to a specific protein of interest (POI), thereby forming a PROTAC.[1][2][3]

PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4] This technology represents a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.

Core Mechanism of Action

The mechanism of action of a PROTAC incorporating this compound is centered on the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.

2.1. The CRL4-CRBN E3 Ubiquitin Ligase Complex

Cereblon (CRBN) is the substrate receptor of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. This complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), is responsible for tagging substrate proteins with ubiquitin for proteasomal degradation.[5][6][7]

2.2. The "Molecular Glue" Principle

Thalidomide and its analogues act as "molecular glues."[7] By binding to CRBN, they modulate its substrate specificity, inducing the recognition and ubiquitination of proteins not typically targeted by the native CRL4-CRBN complex, referred to as "neosubstrates."[6]

2.3. PROTAC-Mediated Protein Degradation

In the context of a PROTAC, the thalidomide moiety of this compound binds to CRBN. The other end of the PROTAC, bearing a ligand for a specific target protein, simultaneously binds to that protein. This dual binding facilitates the formation of a stable ternary complex (Target Protein-PROTAC-CRBN).

Once the ternary complex is formed, the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex transfers ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4]

Quantitative Data Presentation

The efficacy of a PROTAC is quantitatively assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for well-characterized thalidomide-based PROTACs to illustrate typical performance metrics.

Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [5]

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 |

Table 2: Binding Affinities of Thalidomide Analogues to CRBN [8]

| Compound | Binding Affinity (IC50 in TR-FRET assay) |

| CC-220 | 60 nM |

| Pomalidomide | 1.2 µM |

| Lenalidomide (B1683929) | 1.5 µM |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of a PROTAC synthesized using this compound.

4.1. Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[5][9][10]

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of the PROTAC in cell culture medium.

-

Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and denature by boiling.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle control.

-

4.2. In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[11]

-

Cell Treatment:

-

Treat cells with the PROTAC at a concentration known to induce degradation.

-

It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.

-

-

Cell Lysis:

-

Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

-

Immunoprecipitation (IP):

-

Dilute the lysates to reduce the SDS concentration.

-

Immunoprecipitate the target protein using a specific antibody.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins.

-

Analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.

-

4.3. CRBN Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of the thalidomide moiety to CRBN.[2][12]

-

Objective: To determine the binding affinity (IC50) of a test compound to CRBN by measuring its ability to displace a fluorescently labeled tracer.

-

Materials:

-

Black, low-binding microtiter plates.

-

Plate reader capable of measuring fluorescence polarization.

-

Purified CRBN protein.

-

Fluorescently labeled thalidomide tracer.

-

Assay buffer.

-

-

Procedure:

-

Assay Setup: Prepare a serial dilution of the test compound in the assay buffer.

-

In a microtiter plate, add the CRBN protein to a final concentration determined by a prior titration experiment.

-

Add the fluorescent tracer at a constant concentration (typically at or below its Kd for CRBN).

-

Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no CRBN (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for Western Blot analysis.

Caption: Logical relationship of PROTAC components.

References

- 1. Ubiquitination Assay - Profacgen [profacgen.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

The Role of Thalidomide-5-NH-PEG3-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-NH-PEG3-NH2 hydrochloride is a critical chemical tool in the rapidly advancing field of targeted protein degradation. It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides an in-depth overview of its application in research, focusing on its mechanism of action, relevant experimental protocols, and data interpretation.

Thalidomide (B1683933) and its analogs are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN).[1] In the context of PROTACs, the thalidomide moiety of this compound functions to recruit CRBN. The molecule also incorporates a 3-unit polyethylene (B3416737) glycol (PEG) linker, which provides spacing and favorable physicochemical properties, and a terminal amine group (NH2) for conjugation to a target protein ligand.[2][3]

Core Concept: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][4] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound provides the E3 ligase-recruiting component and a flexible linker. The general mechanism of a PROTAC synthesized using this building block is as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary POI-PROTAC-CRBN complex.[1]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.[5]

-

Catalytic Cycle: The PROTAC is then released and can induce the degradation of another target protein molecule, acting in a catalytic manner.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its degradation concentration 50% (DC50) and maximum degradation (Dmax). The binding affinities (Kd) of the PROTAC to the target protein and CRBN are also crucial parameters. The following table provides a representative summary of how quantitative data for PROTACs with varying linker lengths, synthesized using a thalidomide-based CRBN ligand, could be presented. The values are hypothetical and for illustrative purposes.[6]

| PROTAC ID | Linker Composition | Target Protein Binding (Kd, nM) | CRBN Binding (Kd, nM) | DC50 (nM) | Dmax (%) |

| PROTAC-1 | PEG2 | 60 | 180 | >1000 | <15 |

| PROTAC-2 | PEG3 | 55 | 175 | 75 | 92 |

| PROTAC-3 | PEG4 | 58 | 185 | 150 | 88 |

| PROTAC-4 | PEG5 | 62 | 170 | 300 | 75 |

Experimental Protocols

A rigorous evaluation of a PROTAC's efficacy and mechanism of action requires a series of cell-based assays. The following are key experimental protocols for characterizing PROTACs synthesized using this compound.

Western Blotting for Target Protein Degradation

This is the most common method to assess the degradation of a target protein.[6][7]

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and controls for a predetermined amount of time (e.g., 18-24 hours).[7]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.[6]

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), recombinant CRBN-DDB1 E3 ligase complex, the recombinant target protein, ubiquitin (often biotin-tagged for detection), ATP, and the PROTAC at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating.

-

Detection of Ubiquitination: Analyze the reaction products by Western blotting using an antibody against the target protein or streptavidin-HRP for biotin-ubiquitin to detect a ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein.

Experimental Workflow Visualization

The development and evaluation of a PROTAC follows a logical workflow, from initial synthesis to in-depth cellular characterization.

Conclusion

This compound is an indispensable reagent for the synthesis of CRBN-recruiting PROTACs. Its thalidomide component effectively hijacks the CRBN E3 ligase, while the integrated PEG3 linker offers a balance of flexibility and physicochemical properties conducive to the formation of a productive ternary complex. A thorough understanding of the experimental protocols and data analysis workflows outlined in this guide is essential for researchers aiming to develop novel and effective protein-degrading therapeutics. The systematic evaluation of PROTACs synthesized from this building block will continue to drive innovation in the exciting field of targeted protein degradation.

References

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent protein degraders targeting the cereblon sensor loop histidine - American Chemical Society [acs.digitellinc.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of Thalidomide-5-NH-PEG3-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Thalidomide-5-NH-PEG3-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule consists of a thalidomide (B1683933) moiety that recruits the E3 ubiquitin ligase Cereblon (CRBN), connected via a three-unit polyethylene (B3416737) glycol (PEG) linker to a terminal primary amine. This amine group serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby enabling the targeted degradation of disease-causing proteins. This guide details the available chemical and physical data, experimental protocols for its characterization, and its mechanism of action within the ubiquitin-proteasome system.

Chemical and Physical Properties

This compound is a synthetic molecule designed for use in PROTAC-based drug discovery. The incorporation of a hydrophilic PEG linker is intended to improve the physicochemical properties, such as solubility, of the resulting PROTAC molecule.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄ClN₃O₇ | Commercial Suppliers |

| Molecular Weight | 441.86 g/mol | Commercial Suppliers |

| CAS Number | 2761385-81-1 | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in DMSO | Commercial Suppliers |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | Commercial Suppliers |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic strategy can be inferred from the synthesis of similar thalidomide-based PROTAC building blocks. The synthesis typically involves the coupling of a protected PEG linker to a functionalized thalidomide derivative, followed by deprotection of the terminal amine.

General Synthetic Approach

A plausible synthetic route would involve the reaction of a 5-amino-thalidomide derivative with a mono-Boc-protected PEG3-linker bearing a suitable leaving group (e.g., a tosylate or mesylate). The final step would be the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions to yield the desired hydrochloride salt.

Experimental Protocol: Purification by Reversed-Phase HPLC

The purification of thalidomide-PEG conjugates is commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Representative RP-HPLC Purification Protocol

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 10 µm, 19 x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Sample Preparation | Crude product dissolved in a minimal amount of DMSO, then diluted with mobile phase A. |

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the filtered crude sample onto the column.

-

Run the gradient elution to separate the desired product from impurities.

-

Collect fractions corresponding to the product peak.

-

Analyze the purity of the collected fractions by analytical HPLC-MS.

-

Pool the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Chemical Characterization

The structural integrity and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. While specific spectra for this compound are not publicly available, the expected spectra would show characteristic peaks for the thalidomide core, the repeating ethylene (B1197577) glycol units of the PEG linker, and the terminal amine.

Table 3: Expected ¹H NMR Chemical Shifts (Representative)

| Protons | Expected Chemical Shift (ppm) |

| Thalidomide aromatic protons | 7.0 - 8.0 |

| Thalidomide chiral proton | ~5.0 |

| PEG methylene (B1212753) protons (-OCH₂CH₂O-) | 3.5 - 3.7 |

| Methylene protons adjacent to amines | 2.8 - 3.2 |

| Glutarimide ring protons | 2.0 - 2.9 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.

Table 4: Representative LC-MS Protocol

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 10-15 minutes |

| MS Ionization | Electrospray Ionization (ESI), positive mode |

| MS Scan | Full scan to identify the precursor ion |

Stability and Reactivity

Stability

The stability of this compound is a critical factor for its storage and use in biological assays. The thalidomide moiety is known to be susceptible to hydrolysis, particularly at neutral to basic pH.[1][2]

Table 5: Hydrolytic Stability of Thalidomide and its N-Alkyl Analogs

| pH | Temperature (°C) | Half-life (hours) |

| 6.4 | 32 | 25 - 35[1] |

| 7.4 (physiological) | Not specified | 5 - 12[2] |

It is recommended to prepare fresh aqueous solutions of the compound for each experiment and to store stock solutions in an anhydrous solvent like DMSO at low temperatures (-20°C or -80°C).

Reactivity

The primary amine (-NH2) at the terminus of the PEG linker is a nucleophilic functional group that can readily participate in various conjugation reactions. This allows for the covalent attachment of a ligand for a protein of interest.

Common Conjugation Reactions:

-

Amide bond formation: Reaction with carboxylic acids (often activated with coupling reagents like HATU or EDC) or NHS esters.[3]

-

Alkylation: Reaction with alkyl halides.[4]

-

Sulfonamide formation: Reaction with sulfonyl chlorides.[5]

Mechanism of Action in Targeted Protein Degradation

This compound serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.

The Ubiquitin-Proteasome System (UPS) Signaling Pathway

The UPS is a major cellular pathway for protein degradation. The process involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to a target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

References

- 1. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

The Strategic Role of Thalidomide-5-NH-PEG3-NH2 Hydrochloride in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate disease-causing proteins by hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). This is achieved through their unique heterobifunctional structure, which consists of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

This technical guide provides a comprehensive overview of Thalidomide-5-NH-PEG3-NH2 hydrochloride , a crucial building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This molecule incorporates the well-characterized thalidomide (B1683933) moiety for CRBN engagement, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine, providing a versatile conjugation point for a POI ligand.

Core Concepts: The PROTAC Mechanism of Action

PROTACs synthesized using this compound operate through a catalytic mechanism that induces the selective degradation of a target protein.

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, forming a key ternary complex (POI-PROTAC-CRBN).

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle : Following degradation of the POI, the PROTAC is released and can engage in further rounds of degradation, acting as a catalyst.

The structure of this compound is designed to facilitate this process. The thalidomide component ensures specific recruitment of the CRBN E3 ligase complex, while the PEG3 linker provides the necessary length and flexibility to enable the formation of a stable and productive ternary complex. The terminal amine group serves as a reactive handle for the straightforward conjugation to a POI ligand, typically through the formation of an amide bond.

Quantitative Data on PROTAC Performance

While specific quantitative data for PROTACs utilizing the precise this compound linker is not extensively available in the public domain, the following tables present illustrative data for thalidomide-based PROTACs with similar linker architectures. This data is representative of the typical results obtained and key parameters measured.

Key Parameters:

-

DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax : The maximal level of protein degradation achieved.

-

Kd : The dissociation constant, indicating the binding affinity of the PROTAC to its target protein and the E3 ligase.

Table 1: Illustrative Degradation Efficiency of Thalidomide-Based PROTACs

| PROTAC Example | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | BRD4 | HeLa | Thalidomide-PEG2-Amide | 15 | >90 |

| PROTAC B | BRD4 | 293T | Thalidomide-PEG4-Amide | 8 | >95 |

| PROTAC C | SHP2 | K562 | Thalidomide-Alkyl-Amide | 6.02 | >90 |

| PROTAC D | BTK | Mino | Thalidomide-PEG-Ether | <10 | >85 |

Table 2: Illustrative Binding Affinities of a Thalidomide-Based PROTAC

| Interaction | Binding Affinity (Kd, nM) |

| PROTAC to Target Protein | 50 |

| PROTAC to CRBN | 250 |

| Ternary Complex (PROTAC + Target + CRBN) | 25 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound and the subsequent evaluation of its biological activity.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

Objective : To conjugate a POI ligand containing a carboxylic acid to this compound.

Materials :

-

This compound

-

POI ligand with a terminal carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC-grade water and acetonitrile

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure :

-

Dissolution : In a round-bottom flask, dissolve the POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Activation : Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling : Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Reaction : Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS.

-

Quenching and Extraction : Once the reaction is complete, quench with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Washing : Wash the organic layer sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterization : Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry and NMR.

Protocol 2: Assessment of Protein Degradation by Western Blot

Objective : To determine the DC50 and Dmax of the synthesized PROTAC.

Materials :

-

Cancer cell line expressing the POI

-

Complete cell culture medium

-

Synthesized PROTAC

-

DMSO (Dimethyl sulfoxide)

-

PBS (Phosphate-buffered saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced chemiluminescence) substrate

Procedure :

-

Cell Seeding : Seed the cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment : Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for 24 hours.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation : Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Western Blotting :

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizations

Signaling Pathway: CRBN-Mediated Protein Degradation

Caption: Mechanism of protein degradation by a Thalidomide-based PROTAC.

Experimental Workflow: PROTAC Synthesis and Evaluation

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its pre-synthesized nature, incorporating a thalidomide moiety and a flexible PEG linker with a reactive handle, simplifies the development of novel protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate the efficacy of new PROTACs in the rapidly advancing field of targeted protein degradation.

An In-Depth Technical Guide to E3 Ligase Ligands for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3]

The E3 ligase ligand is a critical determinant of a PROTAC's success, directly influencing its efficiency, selectivity, and overall pharmacological profile.[3] By recruiting a specific E3 ligase, the PROTAC induces the formation of a ternary complex between the E3 ligase and the POI.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5] This catalytic mechanism allows sub-stoichiometric concentrations of PROTACs to induce profound degradation of the target protein.[6]

While the human genome encodes over 600 E3 ligases, only a small fraction have been successfully leveraged for PROTAC development, primarily due to the limited availability of high-affinity, drug-like small molecule ligands.[3][7] This guide provides a comprehensive overview of the most utilized and emerging E3 ligase ligands, detailed experimental protocols for their evaluation, and a forward-looking perspective on this rapidly evolving field.

The PROTAC Mechanism of Action

The core function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This process can be broken down into several key steps, ultimately leading to the degradation of the target protein.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. precisepeg.com [precisepeg.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]

The Role of PEG Linkers in PROTAC Design: A Comprehensive Technical Guide

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of two ligands—one binding to a target protein and another to an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component of PROTAC design, profoundly influencing the molecule's physicochemical properties, ternary complex formation, and overall degradation efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique and advantageous properties. This guide provides an in-depth exploration of PEG linkers in PROTAC design, tailored for researchers, scientists, and drug development professionals.

The Structure and Properties of PEG Linkers

PEG linkers are polymers of ethylene (B1197577) glycol with the general structure -(O-CH2-CH2)n-. Their popularity in PROTAC design stems from a combination of desirable characteristics:

-

Hydrophilicity and Solubility: The repeating ether units in the PEG chain impart significant hydrophilicity, which can enhance the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for improving bioavailability and reducing non-specific binding.

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer, widely used in drug delivery to reduce clearance by the reticuloendothelial system and prolong circulation half-life.

-

Flexibility and Conformational Freedom: The flexible nature of the PEG chain allows the two ends of the PROTAC to adopt multiple conformations, facilitating the optimal orientation required for the formation of a productive ternary complex between the target protein and the E3 ligase.

-

Tunable Length: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units (n). This allows for systematic optimization of the distance between the target protein and the E3 ligase, a critical parameter for efficient ubiquitination and subsequent degradation.

Impact of PEG Linkers on PROTAC Activity

The choice of linker, including its length and composition, is a key determinant of a PROTAC's degradation efficiency and selectivity.

-

Ternary Complex Formation: The linker plays a pivotal role in mediating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the PEG linker can influence the cooperativity of this complex. A suboptimal linker length can lead to steric hindrance or an unfavorable orientation, impairing the ubiquitination process.

-

Physicochemical Properties: The introduction of a PEG linker can significantly modify the physicochemical properties of a PROTAC. Increased hydrophilicity can improve solubility and permeability, while the overall size of the PROTAC, influenced by the linker length, can affect its ability to cross cell membranes.

-

Pharmacokinetics: PEGylation is a well-known strategy to improve the pharmacokinetic profiles of drugs. In the context of PROTACs, PEG linkers can increase systemic exposure and half-life, potentially leading to more durable pharmacological effects.

Quantitative Analysis of PEG-Linked PROTACs

The optimization of PEG linker length is a critical aspect of PROTAC design. The following table summarizes quantitative data for representative PROTACs, highlighting the impact of varying PEG linker length on their degradation potency (DC50) and maximal degradation (Dmax).

| PROTAC | Target Protein | E3 Ligase Ligand | PEG Linker Length (n) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ARV-110 | Androgen Receptor | VHL | 4 | 1 | >95 | VCaP | |

| MZ1 | BRD4 | VHL | 3 | 26 | >90 | HeLa | |

| dBET1 | BRD4 | CRBN | 2 | 4.3 | ~98 | 22Rv1 | |

| PROTAC-A | Generic Kinase | CRBN | 2 | 50 | 85 | HEK293 | |

| PROTAC-B | Generic Kinase | CRBN | 4 | 15 | 95 | HEK293 | |

| PROTAC-C | Generic Kinase | CRBN | 6 | 35 | 90 | HEK293 |

Note: The data presented are illustrative and sourced from various publications. Direct comparison between different PROTACs should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are representative protocols for key experiments.

General Synthesis of a PEG-Linked PROTAC

This protocol outlines a common synthetic route for coupling a target protein ligand, a PEG linker, and an E3 ligase ligand.

-

Preparation of Functionalized Linker: A commercially available PEG linker with terminal functional groups (e.g., amine and carboxylic acid) is chosen. The carboxylic acid end is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF).

-

Coupling to the E3 Ligase Ligand: The activated linker is reacted with the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for CRBN or a hydroxyproline-containing molecule for VHL) that possesses a free amine group. The reaction progress is monitored by LC-MS. Upon completion, the product is purified by preparative HPLC.

-

Deprotection (if necessary): If the other end of the PEG linker is protected (e.g., with a Boc group on an amine), it is deprotected under appropriate conditions (e.g., TFA in DCM for Boc deprotection).

-

Coupling to the Target Protein Ligand: The deprotected linker-E3 ligase ligand conjugate is then coupled to the target protein ligand, which has a suitable functional group (e.g., a carboxylic acid). The coupling reaction is performed under similar conditions as in step 1 (HATU, DIPEA in DMF).

-

Final Purification: The final PROTAC molecule is purified by preparative HPLC to achieve high purity (>95%). The identity and purity are confirmed by LC-MS and NMR spectroscopy.

Cell-Based Protein Degradation Assay (Western Blot)

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.

-

Cell Culture and Treatment: Seed cells (e.g., HEK293) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve using software like GraphPad Prism.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental workflows in PROTAC research.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Iterative workflow for PROTAC design and optimization.

PEG linkers represent a versatile and powerful tool in the design of effective PROTAC degraders. Their favorable properties, including hydrophilicity, biocompatibility, and tunable length, allow for the systematic optimization of PROTACs with improved solubility, permeability, and degradation efficacy. A thorough understanding of how PEG linker characteristics influence ternary complex formation and overall PROTAC performance is essential for the successful development of this promising class of therapeutics. The systematic approach outlined in this guide, combining rational design, chemical synthesis, and rigorous biological evaluation, will continue to drive the discovery of novel and potent protein degraders for a wide range of diseases.

An In-depth Technical Guide to Thalidomide-5-NH-PEG3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-NH-PEG3-NH2 hydrochloride is a key bifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality. This molecule serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their research and development endeavors.

Core Concepts: The PROTAC Mechanism and the Role of this compound

PROTACs operate by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

This compound provides the E3 ligase-binding component of a PROTAC. The thalidomide (B1683933) moiety specifically binds to the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The PEG3 (polyethylene glycol) linker provides a flexible spacer, and the terminal primary amine (-NH2) serves as a reactive handle for conjugation to a ligand that targets the POI.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the thalidomide core linked to a three-unit PEG chain terminating in an amino group, with the entire molecule salified with hydrochloric acid.

Chemical Structure:

CAS Number and Physicochemical Properties

Multiple CAS numbers have been associated with this molecule and its free base form, which can be attributed to different suppliers and salt forms. The most commonly cited CAS numbers are presented below. While specific quantitative data for this exact molecule is not always publicly available, representative data for thalidomide and its derivatives are provided for context.

| Property | Value | Source |

| CAS Number | 2863635-01-0 | ChemicalBook[1] |

| 2761385-81-1 | MedChemExpress | |

| 2743432-13-3 (free base) | MedChemExpress[2] | |

| Molecular Formula | C21H29ClN4O7 | MedChemExpress[3] |

| Molecular Weight | 484.93 g/mol | MedChemExpress[3] |

| Appearance | Solid, Light yellow to yellow | MedChemExpress[3] |

| Solubility | DMSO: ≥ 100 mg/mL | MedChemExpress[4] |

| Water: Data not available | ||

| Storage | -20°C, sealed storage, away from moisture | MedChemExpress[3][4] |

Synthesis

Proposed Synthetic Pathway:

-

Synthesis of 5-Nitrothalidomide: Thalidomide can be nitrated at the 5-position of the phthalimide (B116566) ring using standard nitrating conditions (e.g., nitric acid in sulfuric acid).

-

Reduction to 5-Aminothalidomide: The nitro group is then reduced to a primary amine, for example, through catalytic hydrogenation (e.g., H2, Pd/C) or using a reducing agent like tin(II) chloride.

-

Coupling with the PEG Linker: The 5-aminothalidomide is then coupled with a bifunctional PEG3 linker that has a reactive group on one end (e.g., a leaving group like tosylate or a carboxylic acid for amide bond formation) and a protected amine on the other. For instance, a linker such as Boc-NH-PEG3-COOH could be activated and reacted with the 5-aminothalidomide.

-

Deprotection and Salt Formation: The protecting group on the terminal amine of the PEG linker (e.g., Boc) is removed under acidic conditions. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt.

Biological Activity and Applications

This compound is a crucial tool for researchers developing PROTACs. Its primary biological function is to recruit the CRBN E3 ligase to a target protein, thereby inducing its degradation.

CRBN Binding Affinity

The binding affinity of the thalidomide moiety to CRBN is a critical determinant of a PROTAC's efficacy. While specific binding data for this compound is not widely published, the affinity of the parent thalidomide molecule and its derivatives to CRBN has been characterized. It is generally understood that the addition of a linker at the 5-position of the phthalimide ring does not significantly impair binding to CRBN.

Representative Binding Affinities of Thalidomide Derivatives to CRBN:

| Compound | Assay | Binding Affinity (Kd) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 µM | Benchchem[5] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 µM | Benchchem[5] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 µM | Benchchem[5] |

PROTAC-Mediated Protein Degradation

Once conjugated to a target-specific ligand, the resulting PROTAC can be evaluated for its ability to degrade the protein of interest. Key parameters for assessing PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Representative Degradation Data for Thalidomide-Based PROTACs:

| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Jurkat | 15 | >95 | Benchchem[1] |

| IKZF1 (Off-Target) | Jurkat | 802 | ~60 | Benchchem[1] |

| BTK | Diffuse Large B-cell Lymphoma | <10 | >90 | Benchchem[6] |

Experimental Protocols

Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

This compound-based PROTAC

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[1]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[5]

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.[5]

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target protein and a loading control overnight at 4°C.[5]

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.[5]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[5]

Signaling Pathways and Workflows

The core mechanism of action for a PROTAC utilizing this compound involves hijacking the CRL4-CRBN E3 ligase complex to induce ubiquitination and subsequent proteasomal degradation of a target protein.

PROTAC-Mediated Protein Degradation Pathway

Caption: Mechanism of protein degradation by a Thalidomide-based PROTAC.

Experimental Workflow for PROTAC Evaluation

Caption: Logical workflow for the evaluation of a PROTAC.

Conclusion

This compound is an indispensable tool in the field of targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase makes it a valuable building block for the synthesis of potent and selective PROTACs. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its application in biological systems, including detailed experimental protocols and workflow diagrams. A thorough understanding of this molecule and its role in the PROTAC mechanism is essential for the successful design and development of novel protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery and Development of Thalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted protein degradation. At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), and among the most significant advancements in this class of molecules is the development of thalidomide-based PROTACs. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental protocols for the development and characterization of these powerful molecules that hijack the cell's natural protein disposal machinery.

From Tragedy to Triumph: The Serendipitous Discovery of a Molecular Glue

The story of thalidomide (B1683933) is a poignant one, initially marked by its tragic teratogenic effects in the 1950s and 60s. However, its later repurposing for the treatment of multiple myeloma and other hematological malignancies sparked a decades-long quest to understand its mechanism of action.[1][] The pivotal breakthrough came with the identification of Cereblon (CRBN) as the direct cellular target of thalidomide.[3][4]

CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues."[] They bind to CRBN and induce a conformational change that creates a novel binding surface, leading to the recruitment of "neosubstrates" – proteins not normally targeted by this E3 ligase – for ubiquitination and subsequent degradation by the proteasome.[3][7] This groundbreaking discovery not only elucidated the therapeutic and teratogenic effects of thalidomide but also provided a powerful tool for the rational design of a new class of targeted therapies: thalidomide-based PROTACs.

The PROTAC Principle: Hijacking the Ubiquitin-Proteasome System

A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[8] In the case of thalidomide-based PROTACs, a derivative of thalidomide serves as the CRBN-recruiting ligand.

The mechanism of action is a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and CRBN, a component of the CRL4^CRBN^ E3 ligase complex, forming a key ternary complex.[8][9]

-

Ubiquitination: The induced proximity of the POI to the E3 ligase machinery facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into small peptides.[8]

-

Catalytic Cycle: The PROTAC molecule is released and can then engage another POI and E3 ligase, initiating another round of degradation.[8]

Quantitative Data Presentation: Gauging PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for prominent thalidomide-based PROTACs.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | BRD4 | Thalidomide | MV4-11 | <100 | >95 | [10][11] |

| ARV-825 | BRD4 | Pomalidomide | Jurkat | <1 | >95 | [1] |

| ZB-S-29 | SHP2 | Thalidomide | - | 6.02 | - | [12] |

| PROTAC 3 | BRD4 | Thalidomide | - | - | - | [13] |

| PROTAC 4 | BRD4 | Lenalidomide | MV-4-11 | 0.0083 | - | [13] |

| PROTAC 5 | BRD4 | Lenalidomide | BxPC3 | 165 | - | [13] |

Table 1: Degradation Potency of Various Thalidomide-Based PROTACs.

| Ternary Complex | Assay | K_D (nM) | Cooperativity (α) | Reference |

| BRD4-PROTAC-CRBN | TR-FRET | 50 | 5.2 | [14] |

| IKZF1-PROTAC-CRBN | TR-FRET | 350 | 1.8 | [14] |

Table 2: Biophysical Characterization of Ternary Complex Formation.

Detailed Experimental Protocols

The development and characterization of thalidomide-based PROTACs rely on a suite of robust in vitro and cell-based assays.

Protocol 1: Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in the level of the target protein.[8][15]

1. Cell Culture and Treatment:

- Plate cells at an appropriate density and allow them to adhere overnight.

- Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]

2. Cell Lysis:

- Wash cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

- Incubate on ice and then centrifuge to pellet cell debris.[16]

3. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA assay.[15]

4. SDS-PAGE and Protein Transfer:

- Normalize protein concentrations and prepare samples with Laemmli buffer.

- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

5. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST.[15]

- Incubate with a primary antibody specific to the target protein overnight at 4°C.

- Wash and incubate with an HRP-conjugated secondary antibody.[15]

6. Detection and Analysis:

- Detect the signal using an ECL substrate and an imaging system.[15]

- Quantify band intensities using densitometry software.

- Normalize the target protein signal to a loading control (e.g., GAPDH).

- Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]

Protocol 2: Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action and for optimizing PROTAC design. Several biophysical methods can be employed.[17][18][19]

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [17]

1. Reagent Preparation:

- Prepare purified, tagged versions of the POI (e.g., His-tagged) and CRBN (e.g., GST-tagged).

- Prepare fluorescently labeled antibodies (e.g., anti-His-Tb and anti-GST-d2).

- Prepare a serial dilution of the PROTAC.

2. Assay Procedure:

- In a microplate, add the POI, CRBN, and the PROTAC at various concentrations.

- Add the fluorescently labeled antibodies.

- Incubate to allow for complex formation.

3. Data Acquisition and Analysis:

- Measure the TR-FRET signal (emission at two wavelengths).

- Calculate the TR-FRET ratio.

- Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

B. Surface Plasmon Resonance (SPR) [17][18]

1. Ligand Immobilization:

- Immobilize one of the proteins (e.g., CRBN) onto an SPR sensor chip.

2. Binary Interaction Analysis:

- Inject the PROTAC over the immobilized CRBN to determine the binary binding affinity (KD).

- Inject the POI over the immobilized CRBN to check for any direct interaction.

3. Ternary Complex Analysis:

- Inject a pre-incubated mixture of the POI and varying concentrations of the PROTAC over the immobilized CRBN.

- Monitor the binding response.

- Fit the data to a suitable binding model to determine the kinetics and affinity of ternary complex formation.

Future Directions and Conclusion

The discovery and development of thalidomide-based PROTACs represent a landmark achievement in chemical biology and drug discovery. The ability to harness the cell's own protein degradation machinery opens up new avenues for targeting proteins previously considered "undruggable."[7] Current research focuses on developing novel CRBN ligands to overcome some of the limitations of thalidomide, such as its inherent instability and potential for off-target effects.[20][21] The continued exploration of new E3 ligases and the optimization of linker chemistry will undoubtedly lead to the development of even more potent and selective protein degraders, heralding a new era of precision medicine.

References

- 1. benchchem.com [benchchem.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-rad.com [bio-rad.com]

- 17. benchchem.com [benchchem.com]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 19. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 20. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Architect's Blueprint for Cellular Demolition: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to a catalytic, event-driven elimination of disease-causing proteins. This approach leverages the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively remove proteins of interest (POIs). This in-depth technical guide provides a comprehensive overview of the core principles of TPD, focusing on the two most prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We delve into the fundamental mechanisms, present key quantitative data for prominent degraders, provide detailed experimental protocols for essential assays, and visualize the intricate signaling and experimental workflows.

Core Principles of Targeted Protein Degradation

Targeted protein degradation harnesses the cell's natural protein quality control system to eliminate specific proteins.[1][2] This is primarily achieved by inducing proximity between a target protein and an E3 ubiquitin ligase, a key component of the UPS.[3][4] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4][5]

There are two major classes of small molecules that mediate this process:

-

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][6][7] PROTACs act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[3][8]

-

Molecular Glues: These are smaller, monovalent compounds that induce a conformational change in an E3 ligase, creating a new surface that can bind to a "neo-substrate" – a protein that the ligase would not normally recognize.[9][10][11][12] This effectively "glues" the target protein to the E3 ligase, leading to its ubiquitination and degradation.[9][10]

The key advantage of TPD over traditional inhibitors is its catalytic nature. A single degrader molecule can mediate the degradation of multiple target protein molecules before it is eventually cleared, leading to potent and sustained pharmacological effects at lower doses.[3][4][13] This approach also has the potential to target proteins that have been historically considered "undruggable" due to the lack of a well-defined active site.[3][12][14]

The Ubiquitin-Proteasome System: The Engine of Degradation

The Ubiquitin-Proteasome System (UPS) is a highly regulated and essential cellular pathway responsible for the degradation of the majority of intracellular proteins.[5][15][16] It plays a critical role in maintaining protein homeostasis and controlling a wide array of cellular processes.[5][15] The process of protein degradation via the UPS involves a sequential enzymatic cascade:

-

Ubiquitin Activation: An E1 ubiquitin-activating enzyme utilizes ATP to activate a ubiquitin molecule.[5][15][17]

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.[5][15][17]

-

Ubiquitin Ligation: An E3 ubiquitin ligase, the substrate recognition component of the UPS, binds to both the target protein and the E2-ubiquitin complex. It then catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.[5][15][17] The human genome encodes over 600 E3 ligases, providing a vast potential for substrate specificity.[5][18][19][20]

-

Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as a degradation signal.[5][21] K48-linked polyubiquitin chains are the most common signal for proteasomal degradation.[5]

-

Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, a large, multi-catalytic protease complex.[5][21] The ubiquitin molecules are recycled in the process.[21]

Targeted protein degraders effectively hijack this intricate system by artificially bringing the target protein into the sphere of influence of a chosen E3 ligase.[3][4]

Quantitative Data in Targeted Protein Degradation

The efficacy of a targeted protein degrader is characterized by several key quantitative parameters. These parameters are crucial for comparing the potency and efficiency of different compounds and for guiding the drug development process.

| Parameter | Description | Typical Range |

| DC50 | The concentration of the degrader that induces 50% of the maximal degradation of the target protein at a specific time point.[9][15] | pM to µM |

| Dmax | The maximum percentage of target protein degradation achieved at a specific time point.[5][7][9] | 50-99% |

| Kd (Binary) | The dissociation constant for the binding of the degrader to either the target protein or the E3 ligase alone. | nM to µM |

| Kd (Ternary) | The dissociation constant for the formation of the ternary complex (POI-Degrader-E3 Ligase).[22] | pM to µM |

| α (Cooperativity) | A measure of the change in binding affinity of the degrader to one protein partner in the presence of the other. An α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.[22] | Varies |

| kdeg | The rate constant of protein degradation.[9] | Varies |

Table 1: Key Quantitative Parameters in Targeted Protein Degradation

Below is a table summarizing publicly available data for some well-characterized PROTACs and molecular glues.

| Degrader | Target | E3 Ligase | Cell Line | DC50 | Dmax | Ternary Complex Kd | Reference |

| PROTACs | |||||||

| MZ1 | BRD4 | VHL | HeLa | ~10 nM | >90% | 2.5 nM | [22] |

| ARV-110 | AR | CRBN | VCaP | <1 nM | >95% | - | [12] |

| ARV-471 | ER | CRBN | MCF7 | <1 nM | >95% | - | [12] |

| dBET1 | BRD4 | CRBN | 22Rv1 | 4 nM | >98% | - | [7] |

| NC-1 | BTK | CRBN | Mino | 2.2 nM | 97% | - | [7] |

| Molecular Glues | |||||||

| Lenalidomide | IKZF1/3 | CRBN | MM.1S | ~10 nM | >90% | - | [23] |

| Pomalidomide | IKZF1/3 | CRBN | MM.1S | ~1 nM | >90% | - | [23] |

| (R)-CR8 | Cyclin K | DDB1 | - | ~100 nM | ~80% | - | [23] |

Table 2: Quantitative Data for Selected Targeted Protein Degraders

Experimental Protocols

A robust assessment of a targeted protein degrader requires a suite of well-designed experiments to confirm its mechanism of action. Below are detailed protocols for key assays.

Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in the level of the target protein.

Objective: To quantify the dose- and time-dependent degradation of a target protein induced by a degrader.

Materials:

-

Cell line expressing the target protein and the relevant E3 ligase.

-

PROTAC or molecular glue compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

ECL substrate.

-

Chemiluminescence imaging system.

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (TR-FRET)

This assay is used to measure the formation of the POI-Degrader-E3 ligase ternary complex in vitro.

Objective: To quantify the dose-dependent formation of the ternary complex and determine the degrader's EC50 for complex formation.

Materials:

-

Purified, tagged POI (e.g., His-tagged).

-

Purified, tagged E3 ligase complex (e.g., GST-tagged).

-

Anti-tag antibodies labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., d2).

-

PROTAC or molecular glue compound.

-

Assay buffer.

-

384-well microplate.

-

TR-FRET plate reader.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the degrader compound in assay buffer.

-

Assay Setup: In a 384-well plate, add the degrader dilutions, the purified POI, and the purified E3 ligase.

-

Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio for each well. Plot the TR-FRET ratio against the degrader concentration to generate a dose-response curve and determine the EC50.

In-Cell Ubiquitination Assay

This assay confirms that the degrader-induced protein degradation is mediated by the ubiquitination of the target protein.

Objective: To detect the accumulation of polyubiquitinated target protein in cells treated with a degrader and a proteasome inhibitor.

Materials:

-

Cell line expressing the target protein.

-

PROTAC or molecular glue compound.

-

Proteasome inhibitor (e.g., MG132).

-

Cell lysis buffer (containing 1% SDS to denature proteins).

-

Dilution buffer.

-

Antibody against the target protein for immunoprecipitation.

-

Protein A/G agarose (B213101) beads.

-

Antibody against ubiquitin for Western blotting.

Protocol:

-